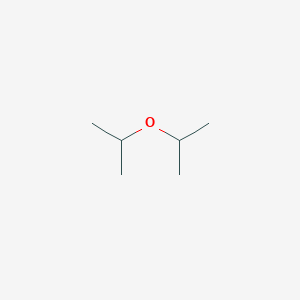
Diisopropyl ether
Cat. No. B094823
Key on ui cas rn:
108-20-3
M. Wt: 102.17 g/mol
InChI Key: ZAFNJMIOTHYJRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06858638B2
Procedure details


5-Fluoro-2-methylsulfonyl-N-(3-phenyl-1H-indazol-5-yl)benzenesulfonamide can be prepared as described in Example 2 from 0.52 g of 5-amino-3-phenyl-1H-indazole, 5 ml of pyridine and 0.68 g of 5-fluoro-2-methylsulfonylbenzenesulfonyl chloride. The residue obtained is purified by chromatography on a column of 50 g of silice (particle size 40-63 μm), eluting with pure dichloromethane. After recrystallization from 5 ml of acetonitrile and washing with acetonitrile and then with diisopropyl ether, 0.07 g of 5-fluoro-2-methylsulfonyl-N-(3-phenyl-1H-indazol-5-yl)benzenesulfonamide is obtained in the form of a white solid melting at 224° C. (analysis: C20H16FN3O4S2, % calculated C, 53.92; H, 3.62; F, 4.26; N, 9.43; O, 14.37; S, 14.40. % found C, 53.74; H, 3.31; N, 9.35; S, 14.10).
Name
5-Fluoro-2-methylsulfonyl-N-(3-phenyl-1H-indazol-5-yl)benzenesulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name
5-fluoro-2-methylsulfonylbenzenesulfonyl chloride
Quantity
0.68 g
Type
reactant
Reaction Step Three


Name

Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[CH:4][C:5]([S:27]([CH3:30])(=[O:29])=[O:28])=[C:6]([S:8]([NH:11][C:12]2[CH:13]=[C:14]3[C:18](=[CH:19][CH:20]=2)[NH:17][N:16]=[C:15]3[C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)(=[O:10])=[O:9])[CH:7]=1.N[C:32]1C=C2C(=[CH:39][CH:40]=1)NN=C2C1C=CC=CC=1.FC1C=CC(S(C)(=O)=O)=C(S(Cl)(=O)=[O:55])C=1>N1C=CC=CC=1>[CH:40]([O:55][CH:26]([CH3:25])[CH3:21])([CH3:39])[CH3:32].[F:1][C:2]1[CH:3]=[CH:4][C:5]([S:27]([CH3:30])(=[O:29])=[O:28])=[C:6]([S:8]([NH:11][C:12]2[CH:13]=[C:14]3[C:18](=[CH:19][CH:20]=2)[NH:17][N:16]=[C:15]3[C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)(=[O:10])=[O:9])[CH:7]=1
|
Inputs


Step One
|
Name
|
5-Fluoro-2-methylsulfonyl-N-(3-phenyl-1H-indazol-5-yl)benzenesulfonamide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=CC(=C(C1)S(=O)(=O)NC=1C=C2C(=NNC2=CC1)C1=CC=CC=C1)S(=O)(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
0.52 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C=C2C(=NNC2=CC1)C1=CC=CC=C1
|
Step Three
|
Name
|
5-fluoro-2-methylsulfonylbenzenesulfonyl chloride
|
|
Quantity
|
0.68 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=CC(=C(C1)S(=O)(=O)Cl)S(=O)(=O)C
|
Step Four
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is purified by chromatography on a column of 50 g of silice (particle size 40-63 μm)
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with pure dichloromethane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After recrystallization from 5 ml of acetonitrile
|
WASH
|
Type
|
WASH
|
|
Details
|
washing with acetonitrile
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)OC(C)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=CC(=C(C1)S(=O)(=O)NC=1C=C2C(=NNC2=CC1)C1=CC=CC=C1)S(=O)(=O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.07 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
